molecular formula C14H12N2O3 B6390850 4-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid CAS No. 1261910-16-0

4-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid

Cat. No.: B6390850
CAS No.: 1261910-16-0
M. Wt: 256.26 g/mol
InChI Key: LDALTXSSGJDENN-UHFFFAOYSA-N
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Description

4-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid is a chemical compound with a complex structure that includes a picolinic acid moiety and a phenyl group substituted with an N-methylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of picolinic acid with a substituted phenylboronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 4-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(N-Methylaminocarbonyl)phenyl]phenol
  • 4-(N-Methylaminocarbonyl)phenylboronic acid

Uniqueness

4-[3-(N-Methylaminocarbonyl)phenyl]picolinic acid is unique due to its picolinic acid moiety, which imparts distinct chemical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

4-[3-(methylcarbamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-15-13(17)11-4-2-3-9(7-11)10-5-6-16-12(8-10)14(18)19/h2-8H,1H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDALTXSSGJDENN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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